molecular formula C19H19NO7 B11049571 (E)-3-(4-methoxy-3-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

(E)-3-(4-methoxy-3-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B11049571
M. Wt: 373.4 g/mol
InChI Key: QISDFKAAGWGUJL-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-METHOXY-3-NITROPHENYL)-1-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of methoxy and nitro substituents on the phenyl rings, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-METHOXY-3-NITROPHENYL)-1-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxy-3-nitrobenzaldehyde and 3,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-METHOXY-3-NITROPHENYL)-1-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: The methoxy groups can be oxidized to form hydroxyl groups using oxidizing agents like potassium permanganate.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(4-METHOXY-3-NITROPHENYL)-1-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE is used as a starting material for the synthesis of various heterocyclic compounds. It serves as a precursor for the synthesis of flavonoids, which are important in medicinal chemistry.

Biology

In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. The presence of methoxy and nitro groups can enhance its biological activity, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They are explored for their anticancer, antimicrobial, and antiviral activities.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes and pigments due to its conjugated system, which can absorb visible light and impart color to materials.

Mechanism of Action

The mechanism of action of (E)-3-(4-METHOXY-3-NITROPHENYL)-1-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It can also inhibit inflammatory pathways by modulating the activity of enzymes such as cyclooxygenase and lipoxygenase.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-HYDROXY-3-NITROPHENYL)-1-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE
  • (E)-3-(4-METHOXY-3-AMINOPHENYL)-1-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE
  • (E)-3-(4-METHOXY-3-NITROPHENYL)-1-(3,4-DIMETHOXYPHENYL)-2-PROPEN-1-ONE

Uniqueness

The uniqueness of (E)-3-(4-METHOXY-3-NITROPHENYL)-1-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE lies in its specific substitution pattern. The presence of multiple methoxy groups and a nitro group can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C19H19NO7

Molecular Weight

373.4 g/mol

IUPAC Name

(E)-3-(4-methoxy-3-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C19H19NO7/c1-24-16-8-6-12(9-14(16)20(22)23)5-7-15(21)13-10-17(25-2)19(27-4)18(11-13)26-3/h5-11H,1-4H3/b7-5+

InChI Key

QISDFKAAGWGUJL-FNORWQNLSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=C(C(=C2)OC)OC)OC)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=C(C(=C2)OC)OC)OC)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.